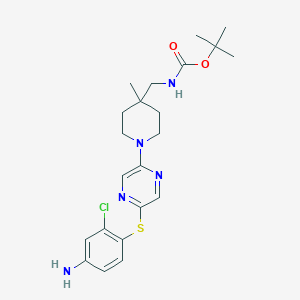
tert-Butyl ((1-(5-((4-amino-2-chlorophenyl)thio)pyrazin-2-yl)-4-methylpiperidin-4-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((1-(5-((4-amino-2-chlorophenyl)thio)pyrazin-2-yl)-4-methylpiperidin-4-yl)methyl)carbamate: is a complex organic compound that features a variety of functional groups, including an amino group, a chloro group, a thioether, a pyrazine ring, a piperidine ring, and a carbamate group. This compound is of interest in various fields of chemistry and biology due to its potential biological activity and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-(5-((4-amino-2-chlorophenyl)thio)pyrazin-2-yl)-4-methylpiperidin-4-yl)methyl)carbamate typically involves multiple steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thioether group: This step involves the reaction of a chlorinated pyrazine with a thiol compound.
Formation of the piperidine ring: This can be synthesized through a reductive amination reaction.
Attachment of the carbamate group: This is typically done by reacting the amine with tert-butyl chloroformate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted pyrazines.
Hydrolysis: Alcohols and amines.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
It may be studied for its potential as a pharmaceutical agent, given its structural features that are common in bioactive molecules.
Medicine
Industry
Possible uses in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl ((1-(5-((4-amino-2-chlorophenyl)thio)pyrazin-2-yl)-4-methylpiperidin-4-yl)methyl)carbamate: can be compared with other compounds that have similar functional groups or structural features, such as:
Uniqueness
The unique combination of functional groups in this compound may confer specific biological activity or chemical reactivity that is not present in similar compounds.
Propriétés
Formule moléculaire |
C22H30ClN5O2S |
|---|---|
Poids moléculaire |
464.0 g/mol |
Nom IUPAC |
tert-butyl N-[[1-[5-(4-amino-2-chlorophenyl)sulfanylpyrazin-2-yl]-4-methylpiperidin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C22H30ClN5O2S/c1-21(2,3)30-20(29)27-14-22(4)7-9-28(10-8-22)18-12-26-19(13-25-18)31-17-6-5-15(24)11-16(17)23/h5-6,11-13H,7-10,14,24H2,1-4H3,(H,27,29) |
Clé InChI |
DYVXKIJUPLMDQS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(CC1)C2=CN=C(C=N2)SC3=C(C=C(C=C3)N)Cl)CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















